Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic organic compound belonging to the oxadiazole family. This compound features a five-membered ring containing two nitrogen atoms and is characterized by the presence of an ethyl ester and a 3-methylphenyl group. Oxadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as amidoximes and carboxylic acids. Its structure and properties have been studied in various research articles focused on synthetic methods and biological evaluations of oxadiazole derivatives.
Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is classified as an oxadiazole derivative, which is a type of heterocyclic compound. Heterocycles are compounds that contain atoms of at least two different elements as members of their rings.
The synthesis of Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate can be achieved through several methods:
The synthesis typically requires specific conditions such as controlled temperature and the presence of catalysts or dehydrating agents to facilitate the formation of the oxadiazole ring. Analytical techniques like thin-layer chromatography (TLC) are employed to monitor the reaction progress.
Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate features a planar oxadiazole ring with substituents that influence its electronic properties. The molecular formula is , with a molecular weight of approximately 245.26 g/mol.
Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate participates in various chemical reactions:
These reactions are often facilitated by varying reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yields and selectivity.
The mechanism by which Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate exhibits biological activity often involves:
Research has indicated that derivatives of oxadiazoles exhibit antibacterial and anticancer properties, suggesting potential mechanisms involving inhibition of cell proliferation or disruption of bacterial cell wall synthesis .
Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
The journey of 1,2,4-oxadiazoles in therapeutic agents began in 1884 with the pioneering synthesis by Tiemann and Krüger, initially termed "azoxime" or "furo[ab]diazole." Despite this early discovery, significant pharmacological interest emerged only in the mid-20th century. The 1960s marked a watershed with the approval of Oxolamine as a first-in-class antitussive drug, validating the 1,2,4-oxadiazole scaffold's biological relevance [1]. Subsequent decades witnessed systematic exploration, leading to clinically successful agents like:
A pivotal advancement occurred in 2011 with the isolation of Phidianidine A and B from the sea slug Phidiana militaris. These natural 1,2,4-oxadiazole alkaloids demonstrated potent in vitro cytotoxicity against diverse mammalian cell lines (e.g., HeLa, C6, CaCo-2) and selective agonism for protein-tyrosine phosphatase 1B (PTP1B) and CXCR4 receptors [1]. Similarly, quisqualic acid, derived from Quisqualis indica seeds, emerged as a natural product targeting metabotropic glutamate receptors (mGluR II/IV) for neurological disorders [1]. This progression from synthetic drugs to natural product discovery underscores the scaffold’s evolutionary significance in drug development.
Table 1: Historical Milestones in 1,2,4-Oxadiazole-Based Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Antitussive | First commercial drug |
1980s | Butalamine | Vasodilator | Cardiovascular therapy |
2000s | Pleconaril | Antiviral | Picornavirus inhibition |
2011 | Phidianidine A/B | Cytotoxic/Receptor agonist | First natural 1,2,4-oxadiazoles |
2010s | Ataluren | Duchenne Muscular Dystrophy | Nonsense mutation read-through |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, primarily addressing inherent limitations of these conventional groups. Unlike esters and amides, which are susceptible to enzymatic hydrolysis (e.g., by esterases or proteases), the 1,2,4-oxadiazole ring exhibits enhanced metabolic stability. This property stems from its aromatic character and resistance to nucleophilic attack, thereby prolonging the in vivo half-life of drug candidates [1] [8].
Electronic and spatial properties further underpin this bioisosterism. The 1,2,4-oxadiazole ring replicates the planar geometry and dipole moment (~3.5 Debye) of amide bonds, enabling mimicry of hydrogen-bonding patterns critical for target engagement. For instance, the N2 atom acts as a hydrogen-bond acceptor analogous to the amide carbonyl oxygen, while the C5 carbon provides an electrophilic site akin to the amide carbonyl carbon [1] [2]. This fidelity is exemplified in muscarinic receptor agonists and tyrosine kinase inhibitors, where 1,2,4-oxadiazole replacements improved oral bioavailability without compromising target affinity [8].
Comparative studies with 1,3,4-oxadiazole isomers reveal distinct advantages: 1,2,4-oxadiazoles typically exhibit higher lipophilicity (log D) and altered metabolic profiles. While 1,3,4-isomers may offer superior aqueous solubility, the 1,2,4-series provides tailored pharmacokinetic properties for CNS penetration or membrane interaction, as seen in non-benzodiazepine anxiolytics like Fasiplon [1] [2].
The pharmacological profile of 1,2,4-oxadiazoles is exquisitely sensitive to substituent patterns at the C3 and C5 positions. These positions dictate electronic distribution, steric accessibility, and overall molecular recognition.
C5-Substituents: Electron-withdrawing groups (EWGs) at C5, particularly carboxylate esters like ethyl carboxylate, enhance hydrogen-bond acceptor capacity and modulate electron density across the ring. In Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 91393-16-7), the ethyl ester group contributes to:
Table 2: Calculated Physicochemical Properties of Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-21-4)
Property | Value | Prediction Method |
---|---|---|
Molecular Weight | 156.14 g/mol | - |
Log P (Consensus) | 0.83 | iLOGP, XLOGP3, WLOGP |
Water Solubility (ESOL) | 3.63 mg/mL (0.0233 mol/L) | Delaney model |
Topological Polar Surface Area | 65.22 Ų | Ertl method |
GI Absorption | High | BOILED-Egg model |
BBB Permeation | No | BOILED-Egg model |
C3-Substituents: Aromatic or heteroaromatic groups at C3, such as the 3-methylphenyl moiety in Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, enhance π-π stacking interactions with biological targets. The methyl group on the phenyl ring offers:
Structure-activity relationship (SAR) studies demonstrate that combining electron-donating methyl groups at C3 with ester groups at C5 yields compounds with optimal antibacterial profiles. For example, analogs featuring 3-(4-methylphenyl) and 5-carboxylate exhibit enhanced activity against Bacillus subtilis and Escherichia coli, likely due to improved cellular uptake and target affinity (e.g., penicillin-binding protein PBP2a inhibition) [8].
Table 3: Influence of C3 Substituents on Antibacterial Activity of 1,2,4-Oxadiazole-5-carboxylates
C3 Substituent | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. E. coli | Key Structural Feature |
---|---|---|---|
4-Methylphenyl | 18–22 | 12.5–25 | Balanced lipophilicity (log P ~2.5) |
4-Chlorophenyl | 15–18 | 25–50 | Increased electron deficiency |
Unsubstituted phenyl | 12–14 | >50 | Higher polarity (log P ~2.0) |
4-Methoxyphenyl | 14–17 | 25–50 | Enhanced H-bond donation capacity |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1